molecular formula C14H15NO3 B160584 4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester CAS No. 131967-19-6

4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B160584
CAS No.: 131967-19-6
M. Wt: 245.27 g/mol
InChI Key: YLMFJJFSWLRZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrole-3-carbinol derivatives.

    Substitution: Various substituted phenyl-pyrrole derivatives.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1h-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it a valuable compound for medicinal chemistry research.

Properties

CAS No.

131967-19-6

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3

InChI Key

YLMFJJFSWLRZRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC

Synonyms

4-(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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